Cas no 905675-97-0 (3-chloro-2,2-dimethyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpropanamide)

3-Chloro-2,2-dimethyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpropanamide is a specialized pyrrolidinone derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a chloro-substituted propanamide moiety and a 4-methylphenyl group, offers versatility as an intermediate in synthetic chemistry. The compound’s rigid pyrrolidinone core and functionalized side chain may contribute to enhanced binding affinity in target interactions, making it valuable for drug discovery. Its stability under standard conditions and well-defined reactivity profile facilitate controlled modifications for derivatization. This compound is particularly suited for studies requiring precise molecular scaffolds, such as protease inhibition or ligand design, where steric and electronic properties are critical.
3-chloro-2,2-dimethyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpropanamide structure
905675-97-0 structure
Product Name:3-chloro-2,2-dimethyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpropanamide
CAS No:905675-97-0
MF:C16H21ClN2O2
MW:308.803143262863
CID:5944127
PubChem ID:16822108
Update Time:2025-05-23

3-chloro-2,2-dimethyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2,2-dimethyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpropanamide
    • Propanamide, 2-(chloromethyl)-2-methyl-N-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-
    • 905675-97-0
    • 3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide
    • F2539-0135
    • AKOS026682015
    • 3-chloro-2,2-dimethyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propanamide
    • AB00679352-01
    • Inchi: 1S/C16H21ClN2O2/c1-11-4-6-13(7-5-11)19-9-12(8-14(19)20)18-15(21)16(2,3)10-17/h4-7,12H,8-10H2,1-3H3,(H,18,21)
    • InChI Key: ODVIIDDUEHXJPF-UHFFFAOYSA-N
    • SMILES: C(NC1CC(=O)N(C2=CC=C(C)C=C2)C1)(=O)C(CCl)(C)C

Computed Properties

  • Exact Mass: 308.1291556g/mol
  • Monoisotopic Mass: 308.1291556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • Boiling Point: 580.6±50.0 °C(Predicted)
  • pka: 14.19±0.20(Predicted)

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Additional information on 3-chloro-2,2-dimethyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpropanamide

3-Chloro-2,2-Dimethyl-N-(1-(4-Methylphenyl)-5-Oxopyrrolidin-3-yl)Propanamide (CAS No. 905675-97-0)

3-Chloro-2,2-Dimethyl-N-(1-(4-Methylphenyl)-5-Oxopyrrolidin-3-yl)Propanamide, also known by its CAS registry number 905675-97-0, is a complex organic compound with a unique chemical structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of amides, characterized by its propanamide functional group and a substituted pyrrolidine ring system. The molecule's structure includes a chlorinated substituent, a dimethyl group, and a phenyl moiety, making it a versatile compound with potential applications in pharmaceuticals, agrochemicals, and material science.

The synthesis of 3-Chloro-2,2-Dimethyl-N-(1-(4-Methylphenyl)-5-Oxopyrrolidin-3-yl)Propanamide involves a series of carefully designed organic reactions. Starting from the corresponding carboxylic acid or its derivatives, the synthesis typically employs amide bond formation techniques such as coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The presence of the chlorinated substituent suggests that chlorination reactions or substitutions were integral to the molecule's construction.

Recent studies have highlighted the potential of this compound in the field of pharmacology. Researchers have explored its bioavailability, metabolic stability, and pharmacokinetic properties, which are crucial for its consideration as a drug candidate. The compound's structure suggests that it may act as a receptor antagonist or modulator, depending on its interaction with specific biological targets.

In terms of environmental impact, the compound's biodegradability and toxicity have been assessed in preliminary studies. These studies indicate that under controlled conditions, the compound exhibits moderate biodegradability, which is essential for its safe disposal and use in industrial applications.

The structural complexity of 3-Chloro-2,2-Dimethyl-N-(1-(4-Methylphenyl)-5-Oxopyrrolidin-3-yl)Propanamide makes it an interesting candidate for further research into its potential applications in drug delivery systems or as a precursor for more complex molecules. Its ability to form stable amide bonds and its reactivity towards various functional groups make it a valuable building block in organic synthesis.

In conclusion, CAS No. 905675-97-0 represents a significant advancement in organic chemistry, offering a wide range of possibilities for future research and development across multiple disciplines.

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